3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol chemical properties
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol chemical properties
An In-depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol, a highly fluorinated alcohol with significant potential in specialized chemical applications. Given the limited publicly available data on this specific molecule, this document leverages established principles of organofluorine chemistry and data from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction to a Unique Fluorinated Alcohol
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol, with the CAS Number 90999-87-4, is a structurally intriguing aliphatic alcohol. Its key feature is the dense fluorination at the C3 and C4 positions, which imparts unique physicochemical properties that diverge significantly from its non-fluorinated counterparts. The presence of a trifluoromethyl group and additional fluorine atoms creates a molecule with high polarity, yet with a lipophilic fluorinated tail, a combination that is highly sought after in medicinal chemistry and materials science.[1][2] Fluorinated alcohols are known for their distinct solvent properties, including strong hydrogen-bonding capabilities and low nucleophilicity, which can be leveraged to promote unique chemical reactions.[3]
Physicochemical and Spectroscopic Properties
While experimental data for 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol is not extensively reported, its properties can be predicted and contextualized by comparing with related fluorinated butanols.
Physical Properties
The following table summarizes the predicted physical properties for the target compound and provides experimental data for similar molecules for comparison.
| Property | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (Predicted) | 4,4,4-Trifluoro-1-butanol (Experimental) | 3,3,4,4,4-Pentafluorobutan-1-ol (Experimental) |
| Molecular Formula | C₅H₅F₇O | C₄H₇F₃O[4] | C₄H₅F₅O[5] |
| Molecular Weight | 226.08 g/mol | 128.09 g/mol [4] | 164.07 g/mol [5] |
| Boiling Point | 119-121°C | 123-127°C[4] | Not Available |
| Density | 1.457 g/cm³ | 1.212 g/mL at 25°C[4] | Not Available |
| pKa | 13.94 | Not Available | Not Available |
Spectroscopic Characterization (Predicted)
The following is a predicted analysis of the expected spectroscopic data for 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol, which is crucial for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear as a triplet, coupled to the adjacent methylene group. The protons of the adjacent methylene group (-CH₂-) would likely appear as a complex multiplet due to coupling with both the hydroxyl-bearing methylene protons and the fluorine atom on the neighboring carbon. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.
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¹³C NMR: The carbon spectrum would show distinct signals for each of the five carbon atoms. The carbons bonded to fluorine will exhibit splitting due to C-F coupling. The carbon atom bonded to the trifluoromethyl group and a fluorine atom will show a complex multiplet.
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¹⁹F NMR: The fluorine NMR spectrum will be the most informative for structural confirmation. It is expected to show two main signals: one for the -CF₃ group and another for the -CF- group, with characteristic chemical shifts and coupling patterns.
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Infrared (IR) Spectroscopy: The IR spectrum is predicted to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 226. Fragmentation patterns would likely involve the loss of small molecules such as HF, H₂O, and cleavage of the carbon-carbon bonds. A prominent fragment would be expected from the loss of the trifluoromethyl group.
Synthesis and Reaction Mechanisms
Proposed Synthesis Workflow
A potential synthetic pathway could start from a suitable fluorinated precursor, followed by chain extension and functional group manipulation.
Caption: Proposed synthetic workflow for 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of the target molecule.
Step 1: Synthesis of a Fluorinated Ketone Intermediate
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To a solution of a suitable fluorinated alkene in an anhydrous ether solvent at -78°C, add a Grignard reagent (e.g., ethyl magnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
Step 2: Reduction to the Final Alcohol
-
Dissolve the purified ketone from Step 1 in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Carefully add water to quench the reaction, followed by extraction with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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The crude product can be purified by vacuum distillation to yield 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol.
Reactivity and Potential Applications
The high degree of fluorination in 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol is expected to significantly influence its reactivity and potential applications.
Reactivity Profile
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Acidity: The electron-withdrawing nature of the fluorine atoms will increase the acidity of the hydroxyl proton compared to non-fluorinated alcohols. This enhanced acidity can be exploited in certain catalytic processes.
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Nucleophilicity: Conversely, the electron-withdrawing effects will decrease the nucleophilicity of the oxygen atom, making it a poorer nucleophile in substitution reactions.
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Solvent Properties: Highly fluorinated alcohols are known to be excellent hydrogen bond donors and can act as non-coordinating solvents or additives to promote certain reactions.[6]
Applications in Drug Discovery
The introduction of fluorine into drug candidates can profoundly impact their metabolic stability, bioavailability, and binding affinity.[2][7] The perfluoroalkyl moiety of this alcohol can serve as a lipophilic yet metabolically robust building block in the synthesis of novel pharmaceuticals. Its use has been suggested in the study of treatments for epidermolysis bullosa.
Materials Science
Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This fluorinated alcohol could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers and coatings.
Safety and Handling
Given its predicted properties and the nature of highly fluorinated compounds, stringent safety precautions are necessary when handling 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Although not explicitly stated, many fluorinated alcohols are flammable. Keep away from heat, sparks, and open flames.[9]
-
Toxicity: The GHS classification for the related 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-1-butanol indicates it is a skin and eye irritant and may cause respiratory irritation.[10] Similar hazards should be assumed for the title compound.
Conclusion
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol is a promising, albeit understudied, fluorinated building block. Its unique predicted properties make it a valuable target for synthesis and further investigation. The insights provided in this guide, based on the principles of organofluorine chemistry and data from analogous compounds, offer a solid foundation for researchers and developers interested in harnessing the potential of this and other highly fluorinated molecules.
References
- Exploring 4,4,4-Trifluoro-1-Butanol: Properties, Applications, and Industry Insights. (n.d.). Google Cloud.
-
4,4,4-Trifluoro-3,3-bis(trifluoromethyl)-1-butanol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
SAFETY DATA SHEET. (2023, May 16). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]
- Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.). Google Patents.
-
Fluoroalcohol. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. (n.d.). Wisconsin Department of Health Services. Retrieved January 24, 2026, from [Link]
-
Atmospheric Chemistry of 4:2 Fluorotelomer Alcohol (CF3(CF2)3CH2CH2OH): Products and Mechanism of Cl Atom Initiated Oxidation. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
2, 2, 3, 3, 4, 4, 4-Heptafluoro-1-Butanol and 2, 2, 3, 3, 4, 4, 4-Heptafluorobutyl Acetate: Physicochemical, Thermophysical, and Spectral Data. (2025, November 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA - National Science Teachers Association. Retrieved January 24, 2026, from [Link]
-
Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. (2004, May 15). PubMed. Retrieved January 24, 2026, from [Link]
-
Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood? (n.d.). Environmental Science & Technology - ACS Publications. Retrieved January 24, 2026, from [Link]
-
Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (n.d.). American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. (2024, August 7). RSC Publishing - The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
- Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.). Google Patents.
-
The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences. Retrieved January 24, 2026, from [Link]
-
2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. (2024, September 12). MDPI. Retrieved January 24, 2026, from [Link]
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020, September 4). YouTube. Retrieved January 24, 2026, from [Link]
-
Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
3,3,4,4,4-Pentafluorobutan-1-ol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
2,2,3,3,4,4,4-Heptafluoro-butanol. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]
-
NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. (2024, November 9). Imperial College London. Retrieved January 24, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 3. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 4. 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | C5F10O | CID 14175377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,4,4,4-Pentafluorobutan-1-ol | C4H5F5O | CID 108644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)-1-butanol | C6H5F9O | CID 2782627 - PubChem [pubchem.ncbi.nlm.nih.gov]

